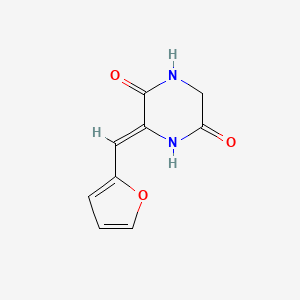
3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 .
Physical And Chemical Properties Analysis
3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione has a molecular weight of 192.17 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthetic Pathways and Catalysts Applications Research on compounds structurally related to 3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione indicates the importance of hybrid catalysts in synthesizing heterocyclic compounds, such as 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are key precursors in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review by Parmar et al. (2023) highlights various synthetic pathways employing diversified catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for the development of these compounds, underscoring the significance of catalysts in the synthesis of complex heterocyclic structures (Parmar, Vala, & Patel, 2023).
Thermoelectric Materials Development The research progress on polymer–inorganic thermoelectric nanocomposite materials as discussed by Du et al. (2012), outlines the potential of combining organic polymers with inorganic materials to produce high-performance, low-cost thermoelectric materials. This work emphasizes the unique advantages of organic conducting polymers, such as polyaniline (PANI) and polythiophene (PTH), in enhancing thermoelectric performance, highlighting the promising future of such composites in energy conversion applications (Du, Shen, Cai, & Casey, 2012).
Polyethylene and Flame Retardancy The flame retardancy of polyethylene (PE) composites, as reviewed by Ghomi et al. (2020), delves into the incorporation of various flame-retardant (FR) additives to enhance the material's resistance to fire. This comprehensive review categorizes FR additives based on their sources and mechanisms, discussing the impacts of each on the mechanical properties and heat release rates of PE systems. It underlines the critical role of nanotechnology in developing efficient FR-PE systems, offering insights into strategies that align with the principles of green chemistry (Ghomi et al., 2020).
Challenges in Microbial Degradation of Polyethylene Montazer et al. (2020) address the challenges in achieving and verifying the microbial degradation of polyethylene, the most abundantly produced and biodegradation-resistant synthetic plastic. This review critically assesses the limitations of current experimental approaches and emphasizes the need for a biochemically-based definition of polyethylene biodegradation. It proposes parameters essential for advancing our understanding and capability in the microbial degradation of polyethylene, suggesting a path forward in addressing the environmental accumulation of synthetic plastics (Montazer, Habibi Najafi, & Levin, 2020).
Safety and Hazards
properties
IUPAC Name |
(3Z)-3-(furan-2-ylmethylidene)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8-5-10-9(13)7(11-8)4-6-2-1-3-14-6/h1-4H,5H2,(H,10,13)(H,11,12)/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQUYLDFHURNBC-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC2=CC=CO2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C\C2=CC=CO2)/C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2553903.png)



![Methyl 3-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-amido]-4-methylbenzoate](/img/structure/B2553907.png)
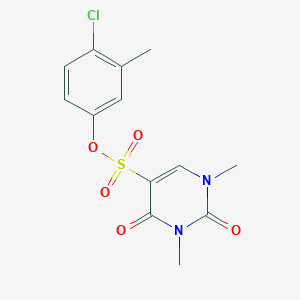
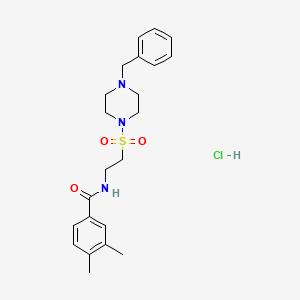


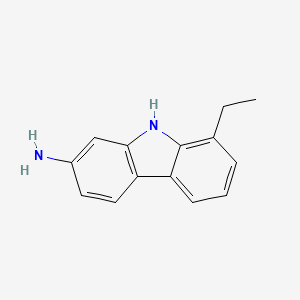
![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)
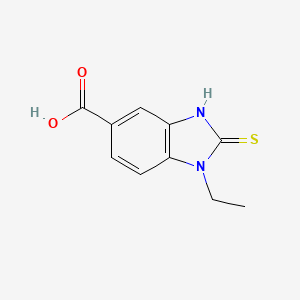

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553923.png)